2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide 2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 946355-03-9
VCID: VC6153892
InChI: InChI=1S/C21H22N4O4/c1-13-22-18(12-19(23-13)28-3)24-14-8-10-15(11-9-14)25-21(26)16-6-5-7-17(27-2)20(16)29-4/h5-12H,1-4H3,(H,25,26)(H,22,23,24)
SMILES: CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Molecular Formula: C21H22N4O4
Molecular Weight: 394.431

2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

CAS No.: 946355-03-9

Cat. No.: VC6153892

Molecular Formula: C21H22N4O4

Molecular Weight: 394.431

* For research use only. Not for human or veterinary use.

2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide - 946355-03-9

Specification

CAS No. 946355-03-9
Molecular Formula C21H22N4O4
Molecular Weight 394.431
IUPAC Name 2,3-dimethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Standard InChI InChI=1S/C21H22N4O4/c1-13-22-18(12-19(23-13)28-3)24-14-8-10-15(11-9-14)25-21(26)16-6-5-7-17(27-2)20(16)29-4/h5-12H,1-4H3,(H,25,26)(H,22,23,24)
Standard InChI Key ZAIHRCHANXTMBK-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The compound’s systematic IUPAC name, 2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, reflects its intricate architecture. The molecular formula is C₂₁H₂₂N₄O₄, with a molecular weight of 394.4 g/mol . This places it within the class of medium-sized heterocyclic molecules featuring a benzamide core linked to a substituted pyrimidine ring via an anilino group.

Structural Features

The molecule comprises three distinct regions:

  • 2,3-Dimethoxybenzamide moiety: A benzene ring substituted with methoxy (-OCH₃) groups at positions 2 and 3, conjugated to an amide (-CONH-) functional group.

  • 4-Aminophenyl linker: A para-substituted phenyl group bridging the benzamide and pyrimidine components.

  • 6-Methoxy-2-methylpyrimidin-4-amine: A pyrimidine ring with methoxy (position 6), methyl (position 2), and amino (position 4) substituents .

This arrangement enables potential hydrogen bonding through the amide and amino groups, while the methoxy and methyl substituents influence lipophilicity and steric interactions .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis protocol for this compound exists in the literature, analogous benzamide-pyrimidine hybrids are typically synthesized via sequential coupling and cyclization reactions . A plausible route involves:

  • Preparation of 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline:

    • Reacting 4-aminophenyl isothiocyanate with 6-methoxy-2-methylpyrimidin-4-amine under basic conditions .

  • Benzamide formation:

    • Coupling the aniline intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine (Scheme 1) .

Scheme 1: Proposed synthesis of 2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide.

Key Reaction Parameters

  • Temperature: Reactions often proceed at reflux (80–120°C) in polar aprotic solvents like DMF or ethanol .

  • Catalysts: Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) may enhance amide bond formation .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields pure product .

Physicochemical Properties

Spectral Characterization

While experimental data for this compound are unavailable, related structures provide benchmarks:

  • ¹H NMR (CDCl₃):

    • δ 2.45 (s, 3H, pyrimidine-CH₃), 3.85–3.92 (s, 9H, OCH₃ groups), 6.8–8.2 (m, aromatic protons), 8.5 (s, 1H, amide NH) .

  • IR (KBr):

    • 1650–1680 cm⁻¹ (amide C=O stretch), 1240–1270 cm⁻¹ (C-O of methoxy) .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 394.4 (M⁺), with fragments at m/z 351 (loss of CONH group) and 212 (pyrimidine moiety) .

Solubility and Stability

  • Solubility: Expected to be soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water due to lipophilic substituents .

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments .

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